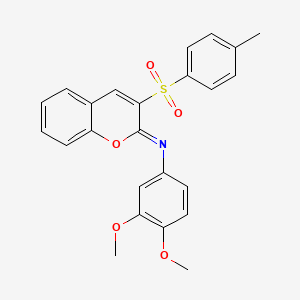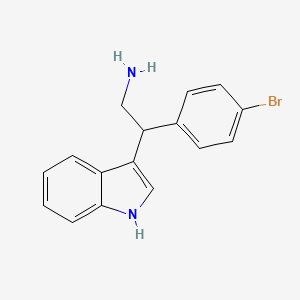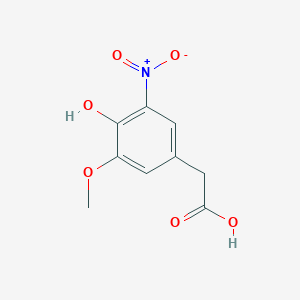
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H9IO5 and a molecular weight of 336.08 g/mol. This compound is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenoxyacetic acid structure. It is primarily used as a research chemical in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid involves the hydroxymethylation of phenol, followed by acid treatment . The reaction conditions typically include the use of organic solvents such as alcohols and ethers, and the process may require specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical laboratories and research facilities. The production process involves precise control of reaction parameters to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: The major product is this compound.
Reduction: The major product is (4-Hydroxymethyl-2-iodo-6-methoxyphenoxy)acetic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions, leading to various biological effects. The methoxy group may influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Formyl-2-methoxyphenoxy)acetic acid: Lacks the iodine atom, which may result in different reactivity and applications.
(4-Formyl-2-iodophenoxy)acetic acid: Lacks the methoxy group, affecting its solubility and chemical properties.
(4-Formyl-2-iodo-6-methoxybenzoic acid): Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.
Uniqueness
(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields of research. The presence of both iodine and methoxy groups distinguishes it from other similar compounds, providing unique chemical properties and reactivity.
Propiedades
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO5/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBZBSCBOHRSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid](/img/structure/B2409133.png)
![2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2409134.png)
![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)






![10b-Methylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,1'-cyclohexane]-3-one](/img/structure/B2409147.png)

![3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2409149.png)

